

Navigating the Synthesis and Application of Targeted Kinase Inhibitors: A Technical Guide

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Compound of Interest

Compound Name:	(2-Oxo-2,3-dihydrobenzo[<i>d</i>]oxazol-5-yl)boronic acid
Cat. No.:	B1429573

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An important clarification regarding CAS number 871126-27-1: Initial searches for this CAS number primarily identify it as 3-Bromo-5-propoxyphenylboronic acid, a chemical building block used in organic synthesis.^{[1][2][3][4][5][6][7][8]} However, the context of the requested in-depth technical guide, with its focus on pharmacology, signaling pathways, and drug development, strongly suggests an interest in a pharmacologically active compound. It is likely that this CAS number has been mistaken for that of Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinases. Dabrafenib itself has the CAS number 1195765-45-7, while its mesylate salt is identified by CAS number 1195768-06-9.^[9]

This guide will therefore focus on the core properties, mechanism of action, and experimental applications of Dabrafenib, the compound of greater relevance to researchers, scientists, and drug development professionals in the field of oncology. A brief overview of the chemical intermediate, 3-Bromo-5-propoxyphenylboronic acid, is provided for clarity.

Part 1: The Chemical Building Block: 3-Bromo-5-propoxyphenylboronic Acid

This compound is a boronic acid derivative, a class of molecules widely utilized in organic chemistry, most notably in Suzuki coupling reactions to form carbon-carbon bonds. Its primary relevance is in the synthesis of more complex molecules.

Physicochemical Properties of 3-Bromo-5-propoxyphenylboronic Acid

Property	Value
CAS Number	871126-27-1
Molecular Formula	C ₉ H ₁₂ BBrO ₃ [1] [5]
Molecular Weight	258.90 g/mol [1] [5]
Melting Point	159-164°C [1]
Boiling Point	385.5°C at 760 mmHg [1]
Density	1.47 g/cm ³ [1]

Part 2: The Therapeutic Agent: Dabrafenib (GSK2118436)

Dabrafenib is a potent and selective ATP-competitive inhibitor of RAF kinases, with particular activity against mutated forms of the BRAF protein.[\[10\]](#)[\[11\]](#) It is a cornerstone of targeted therapy for several cancers, most notably BRAF V600E mutation-positive melanoma.[\[9\]](#)

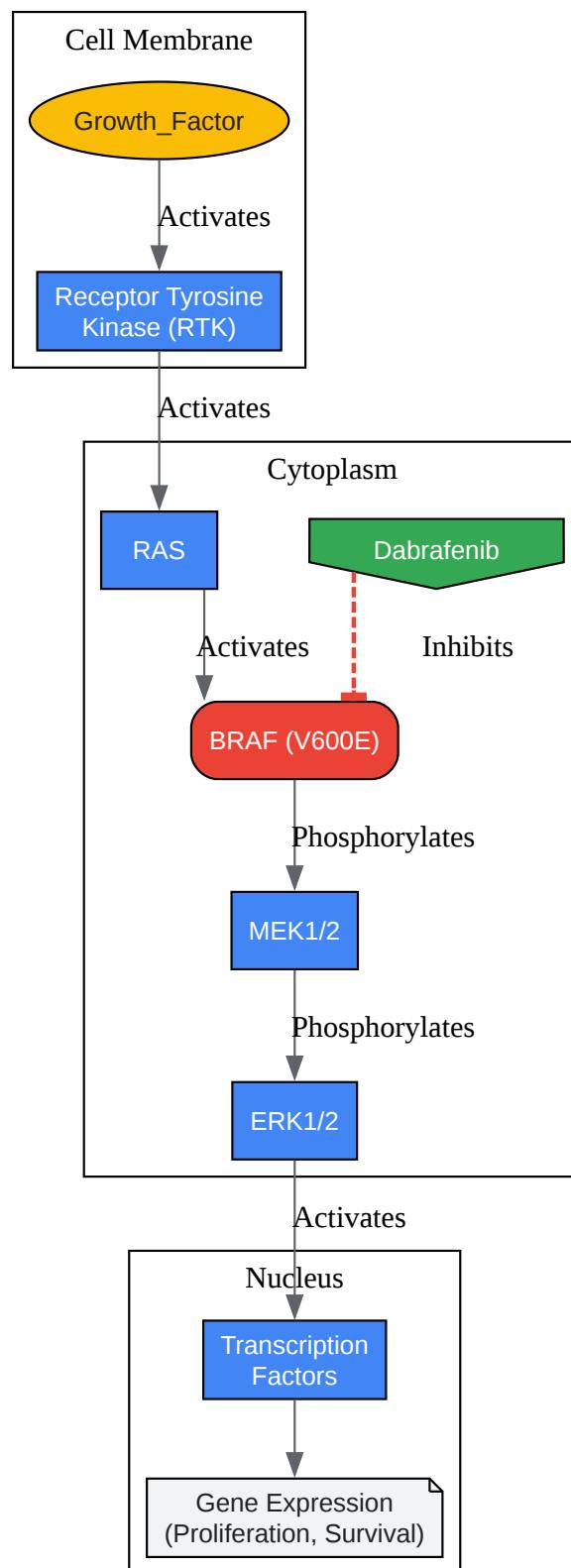
Chemical and Physical Properties of Dabrafenib

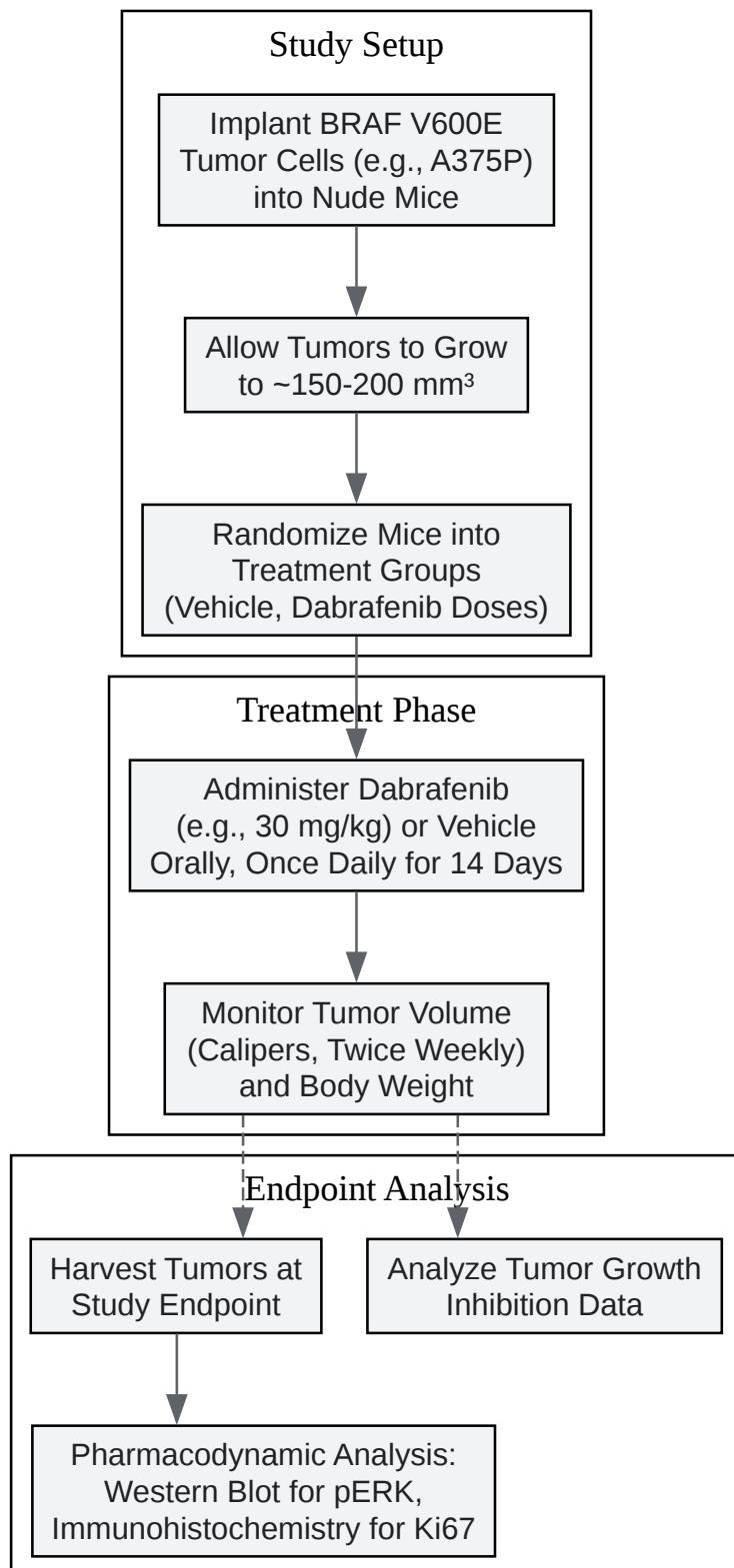
Property	Value
Synonyms	GSK2118436, GSK-2118436, Tafinlar® [9] [10]
Molecular Formula	C ₂₃ H ₂₀ F ₃ N ₅ O ₂ S ₂ (for Dabrafenib base)
Molecular Weight	519.56 g/mol (for Dabrafenib base)
Solubility	Soluble in DMSO. [12] For in vivo studies, it can be formulated in vehicles such as 0.5% hydroxypropylmethylcellulose and 0.2% Tween-80 in distilled water (pH 8.0). [10]
Storage	Store lyophilized powder at -20°C, desiccated. [12] In solution, store at -20°C and use within 3 months. [12]

Pharmacology and Mechanism of Action

Dabrafenib targets the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival. In many cancers, a specific mutation in the BRAF gene, V600E, leads to constitutive activation of the BRAF protein and downstream signaling, driving uncontrolled cell division.

Dabrafenib exhibits high selectivity for the mutated BRAF V600E protein, with an IC₅₀ of 0.8 nM.[9] It also shows activity against wild-type BRAF and c-Raf, but with lower potency (IC₅₀s of 3.2 nM and 5.0 nM, respectively).[9][12] By inhibiting the mutated BRAF kinase, Dabrafenib effectively blocks the phosphorylation and activation of MEK, which in turn prevents the phosphorylation and activation of ERK.[9] This shutdown of the MAPK/ERK pathway leads to the inhibition of cell proliferation and tumorigenicity in BRAF V600-mutant tumors.[9][13]



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